molecular formula C16H15FO2 B2452824 4-[(4-Fluorobenzyl)oxy]chromane CAS No. 866155-70-6

4-[(4-Fluorobenzyl)oxy]chromane

Cat. No. B2452824
M. Wt: 258.292
InChI Key: XQAHRPDGNVJSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorobenzyl)oxy]chromane is a chemical compound with immense scientific potential. It holds promise for diverse applications in research, paving the way for groundbreaking discoveries. The molecular formula of this compound is C16H15FO2 .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes 4-[(4-Fluorobenzyl)oxy]chromane, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds . For instance, a convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorobenzyl)oxy]chromane is characterized by a molecular weight of 258.2875032 . The compound belongs to the class of oxygen-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Fluorobenzyl)oxy]chromane include a molecular formula of C16H15FO2 and a molecular weight of 258.2875032 .

Scientific Research Applications

Synthesis and Chemical Properties

4-[(4-Fluorobenzyl)oxy]chromane is an important chemical compound with diverse applications in scientific research, particularly in organic chemistry and drug discovery.

  • Synthesis Methods :

    • The compound has been utilized in the synthesis of chromans (3,4-dihydrobenzopyrans) through an oxa-Povarov reaction. This process involves a formal inverse electron demand [4 + 2] cycloaddition reaction of in situ-generated cationic aryl 2-oxadiene oxocarbenium ions with alkenes. This reaction is significant for generating chroman products with specific yield and diastereoselectivity depending on the substitution pattern of the precursor alkene (Taylor & Batey, 2013).
  • Radiochemistry Applications :

    • 4-[(4-Fluorobenzyl)oxy]chromane or its derivatives have been used in radiochemistry for the automated preparation of 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride. This method is crucial for creating radiochemicals used in PET imaging and other nuclear medicine applications (Iwata et al., 2000).
  • Protecting Group in Synthesis :

    • It also serves as a protecting group in organic synthesis, particularly as a benzyl ether-type protecting group for alcohols. The stability of this group to oxidizing conditions and its compatibility with various synthetic steps make it valuable for constructing complex organic molecules (Crich, Li, & Shirai, 2009).
  • Chromane-4-one Derivatives :

    • The chroman-4-one scaffold, to which 4-[(4-Fluorobenzyl)oxy]chromane is related, is a privileged structure in heterocyclic chemistry and drug discovery. These compounds are not only important intermediates and building blocks in organic synthesis but also possess significant biological activities (Emami & Ghanbarimasir, 2015).
  • Fluorinated Derivatives :

    • The compound is involved in tandem reactions for the synthesis of 2,3-disubstituted chroman-4-ones and their fluorinated derivatives. These reactions and the resultant compounds are crucial for the exploration of new therapeutic agents and other chemical entities (Du & Stanley, 2015).
  • Supramolecular Hydrogelation :

    • The presence of a fluorine atom in compounds similar to 4-[(4-Fluorobenzyl)oxy]chromane significantly influences supramolecular hydrogelation, highlighting the role of such compounds in developing materials with unique properties (Wu et al., 2015).

Safety And Hazards

The safety data sheet for 4-Fluorobenzyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Future Directions

The future directions for the study of 4-[(4-Fluorobenzyl)oxy]chromane and related compounds involve improving the methodologies of 4-chromanone-derived compounds . This compound holds promise for diverse applications in research, paving the way for groundbreaking discoveries.

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHRPDGNVJSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorobenzyl)oxy]chromane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.